molecular formula C14H20N2O B5826934 2-(4-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone

2-(4-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B5826934
M. Wt: 232.32 g/mol
InChI Key: GISGQCIMCOBQEI-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a piperazine ring substituted with a 4-methylphenyl group and a 4-methylpiperazin-1-yl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-methylpiperazine.

    Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 4-methylpiperazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1-piperazin-1-ylethanone: Similar structure but lacks the additional methyl group on the piperazine ring.

    1-(4-Methylphenyl)piperazine: Contains the piperazine ring and 4-methylphenyl group but lacks the ethanone moiety.

    4-Methylpiperazine: A simpler compound with only the piperazine ring and a methyl group.

Uniqueness

2-(4-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone is unique due to the presence of both the 4-methylphenyl group and the 4-methylpiperazin-1-yl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-3-5-13(6-4-12)11-14(17)16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISGQCIMCOBQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201542
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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